molecular formula C4H6Cl4Cr2O3 B081131 Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di- CAS No. 15096-41-0

Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di-

Cat. No. B081131
CAS RN: 15096-41-0
M. Wt: 347.9 g/mol
InChI Key: SHDBMHXNFPAEAP-UHFFFAOYSA-L
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Description

“Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO’))di-” is a chemical compound with the molecular formula C4H6Cl4Cr2O3 . It is also known by its IUPAC name: chromium(3+);2-methylprop-2-enoate;tetrachloride;hydroxide .


Molecular Structure Analysis

The molecular weight of this compound is 347.9 g/mol . The standard InChI (International Chemical Identifier) is InChI=1S/C4H6O2.4ClH.2Cr.H2O/c1-3(2)4(5)6;;;;;/h1H2,2H3,(H,5,6);41H;;;1H2/q;;;;;2+3;/p-6 . This identifier provides a standard way to encode the compound’s structure and formula.

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the search results . It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety and handling information.

properties

CAS RN

15096-41-0

Product Name

Chromium, tetrachloro-mu-hydroxy(mu-(2-methyl-2-propenoato-kappaO:kappaO'))di-

Molecular Formula

C4H6Cl4Cr2O3

Molecular Weight

347.9 g/mol

IUPAC Name

chromium(3+);2-methylprop-2-enoate;tetrachloride;hydroxide

InChI

InChI=1S/C4H6O2.4ClH.2Cr.H2O/c1-3(2)4(5)6;;;;;;;/h1H2,2H3,(H,5,6);4*1H;;;1H2/q;;;;;2*+3;/p-6

InChI Key

SHDBMHXNFPAEAP-UHFFFAOYSA-L

SMILES

CC(=C)C(=O)[O-].[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3]

Canonical SMILES

CC(=C)C(=O)[O-].[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3]

Origin of Product

United States

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